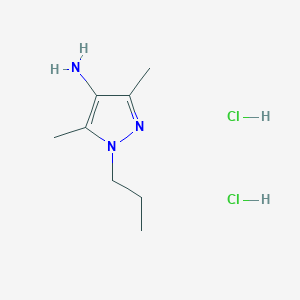![molecular formula C9H17ClN2O2 B1379782 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride CAS No. 1609403-58-8](/img/structure/B1379782.png)
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride
Descripción general
Descripción
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride (MDH) is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its potential to be used as a drug, as an enzyme inhibitor, and as an antifungal agent. MDH is a small molecule that has a molecular weight of approximately 303.7 g/mol. It is an aryl amide derivative with a spirocyclic ring structure, and it has a pKa of 8.5. MDH is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride has been studied for its potential to be used as a drug, as an enzyme inhibitor, and as an antifungal agent. It has been used to study the effects of enzyme inhibition on the metabolism of certain drugs, and has been found to inhibit the enzyme CYP3A4. 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride has also been used to study the biochemical and physiological effects of certain drugs, and has been found to reduce the activity of the enzyme acetylcholinesterase. 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride has also been used to study the effects of antifungal agents, and has been found to inhibit the growth of certain fungi.
Mecanismo De Acción
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride acts as an enzyme inhibitor by binding to the active site of the enzyme, blocking the enzyme’s ability to catalyze a reaction. 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride also acts as an antifungal agent by interfering with the fungal cell membrane, disrupting the cell’s ability to absorb nutrients and causing cell death.
Efectos Bioquímicos Y Fisiológicos
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride has been found to inhibit the activity of the enzyme CYP3A4, which is involved in the metabolism of certain drugs. 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride has also been found to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride has been found to inhibit the growth of certain fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride has several advantages for use in laboratory experiments. It is a small molecule, which makes it easier to handle and store. It is also soluble in water and ethanol, which makes it easier to dissolve and use in experiments. However, 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride also has some limitations. It is not very stable in the presence of light and heat, and it is also not very soluble in organic solvents.
Direcciones Futuras
There are several potential future directions for the study of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride. These include further research into the biochemical and physiological effects of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride, as well as its potential use as a drug, enzyme inhibitor, and antifungal agent. Additionally, further research into the synthesis of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride and its potential applications in other areas of science, such as drug delivery and drug discovery, could be conducted. Finally, research into the effects of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride on other enzymes could be conducted in order to further understand its mechanism of action.
Propiedades
IUPAC Name |
4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-11-7-9(13-6-8(11)12)2-4-10-5-3-9;/h10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVHHEHOFFTUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCNCC2)OCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride | |
CAS RN |
1609403-58-8 | |
| Record name | 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1379699.png)

![1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B1379702.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B1379704.png)

![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379708.png)


![1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379715.png)




